Fosinopril Acyl-Beta-D-Glucuronide

Pharmacokinetics Drug Metabolism Metabolite Profiling

Invalid quantitation due to substandard metabolite reference material compromises pharmacokinetic data integrity. Fosinopril Acyl-β-D-Glucuronide (CAS 113411-09-9) is the authentic, pharmacologically inactive phase II glucuronide conjugate of fosinoprilat, supplied as a certified reference standard. • Enables accurate LC-MS/MS differentiation of inactive conjugate from active fosinoprilat, preventing overestimation of drug exposure. • Represents ~15-20% of circulating radioactivity, essential for mass balance and regulatory-compliant bioanalytical method validation. • Validated for use with human-derived in vitro systems where rat microsomes fail to produce this metabolite.

Molecular Formula C36H54NO13P
Molecular Weight 739.8 g/mol
Cat. No. B13856810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosinopril Acyl-Beta-D-Glucuronide
Molecular FormulaC36H54NO13P
Molecular Weight739.8 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4CCCCC4
InChIInChI=1S/C36H54NO13P/c1-4-28(39)47-35(22(2)3)50-51(46,18-12-11-15-23-13-7-5-8-14-23)21-27(38)37-20-25(24-16-9-6-10-17-24)19-26(37)34(45)49-36-31(42)29(40)30(41)32(48-36)33(43)44/h5,7-8,13-14,22,24-26,29-32,35-36,40-42H,4,6,9-12,15-21H2,1-3H3,(H,43,44)/t25-,26+,29+,30+,31-,32+,35+,36+,51-/m1/s1
InChIKeyXOPCQNUVMYZIGF-IFMOXKSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosinopril Acyl-β-D-Glucuronide Sourcing Guide


Fosinopril Acyl-β-D-Glucuronide (CAS 113411-09-9) is a key, pharmacologically inactive phase II metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug, fosinopril [1]. It is an acyl glucuronide conjugate of the active diacid metabolite, fosinoprilat, formed through the action of UDP-glucuronosyltransferases (UGTs) [2]. This compound is primarily utilized as a certified reference standard for bioanalytical method development and validation in pharmacokinetic and drug metabolism studies .

Product Class Certified bioanalytical reference standard
Analyte Identity Inactive acyl glucuronide metabolite of fosinopril
Primary Workflow LC-MS/MS method development and validation

Fosinopril Acyl-β-D-Glucuronide Irreplaceability


Generic substitution with the active metabolite fosinoprilat or other ACE inhibitor glucuronides is not analytically valid. Fosinopril Acyl-β-D-Glucuronide possesses unique physicochemical properties—including a specific mass, fragmentation pattern, and stability profile—that differentiate it from the parent aglycone and other in-class conjugates [1][2]. Its detection is critical for accurate mass balance studies, as it represents a significant and quantifiable fraction of the administered dose [3]. Using an incorrect or unvalidated standard would compromise the accuracy of pharmacokinetic assessments, particularly in studies requiring the differentiation of active drug from inactive conjugated metabolites [1].

Target Standard Unique mass and fragmentation profile for fosinopril acyl glucuronide
Fosinoprilat Substitute Different analyte; may overestimate active drug levels in PK assessments
Target Standard Compound-specific glucuronidation pathway confirmed in human studies
Other ACE Inhibitor Glucuronide Class-level metabolic pathway may not transfer; requires compound-specific standard

Fosinopril Acyl-β-D-Glucuronide Differentiation Guide


In Vivo Quantification as Major Metabolite

In a crossover study of nine healthy male subjects, Fosinopril Acyl-β-D-Glucuronide accounted for 15-20% of total radioactivity in plasma and urine following oral administration of [14C]-fosinopril sodium [1]. This differentiates it from the major active metabolite, fosinoprilat, which constituted approximately 75% of the circulating radioactivity [1].

In Vivo Quantification
Head-to-head
15–20% of plasma radioactivity
Supports mass balance study context
Human PK study, 10 mg oral dose
Pharmacokinetics Drug Metabolism Metabolite Profiling

Inactive Metabolite Profile

Fosinopril Acyl-β-D-Glucuronide is a pharmacologically inactive conjugate [1]. This is in direct contrast to its parent aglycone, fosinoprilat, which is a potent inhibitor of angiotensin-converting enzyme (ACE) with an IC50 value in the range of 2.6–4.2 ng·ml−1 [2].

Metabolite Activity
Class-level
Inactive conjugate vs active fosinoprilat
Supports active/inactive analyte differentiation
Glucuronidation reported to abolish ACE inhibition
Pharmacodynamics Metabolism Structure-Activity Relationship

Species Differences in Glucuronidation

In a comparative in vitro study using human and rat liver microsomes, the glucuronidation of fosinopril was detected with human microsomes but was not observed when rat liver microsomes were used [1]. This highlights a significant species-specific metabolic pathway.

Species Comparison
Cross-study
Detected in human, absent in rat microsomes
Human-derived in vitro systems may be required
UHPLC/Q-TOF-MS analysis context
In Vitro Metabolism Species Differences Drug Development

Distinct Glucuronidation Among ACE Inhibitors

In contrast to several other diacid ACE inhibitors, fosinoprilat undergoes significant conjugation to form an acyl glucuronide, which is excreted in both urine and bile [1]. A study comparing the biliary excretion of enalaprilat, lisinoprilat, perindoprilat, and ramiprilat found that glucuronide metabolites were only detected in significant concentrations for perindopril and ramipril, while lisinopril showed no significant metabolism to conjugates [2].

Class Comparison
Class-level
Fosinopril forms glucuronide; lisinopril does not
Metabolic pathway is not class-generalizable
Cross-ACE inhibitor comparison context
Comparative Metabolism ACE Inhibitors Drug Disposition

Fosinopril Acyl-β-D-Glucuronide Applications


LC-MS/MS Pharmacokinetic Assay Development

Procure Fosinopril Acyl-β-D-Glucuronide as an authentic reference standard for developing and validating a bioanalytical LC-MS/MS method. The evidence confirms it is a major, quantifiable metabolite (15-20% of circulating radioactivity) [1]. Its use ensures accurate quantitation of this inactive conjugate, preventing overestimation of active fosinoprilat levels and fulfilling regulatory requirements for a fully validated assay that accounts for all significant drug-related material in circulation [2].

In Vitro Human Hepatocyte Metabolism

Utilize Fosinopril Acyl-β-D-Glucuronide in in vitro systems (e.g., human hepatocytes or liver microsomes) to study the kinetics of fosinopril glucuronidation. As rat microsomes fail to produce this metabolite [1], the standard is indispensable for identifying and quantifying its formation in human-derived systems. This allows for accurate cross-species metabolic comparisons essential for preclinical drug development and human PK prediction.

Mass Balance and Excretion Studies

Employ the standard in clinical mass balance studies to quantify the fraction of an administered fosinopril dose excreted as the acyl glucuronide in urine and feces. Evidence shows that this conjugate comprises a distinct portion (15-20%) of the recovered dose [1]. Accurate quantification is necessary to fully account for the drug's elimination pathways, a key component of a new drug application (NDA) or in understanding fosinopril's disposition in special populations (e.g., renal or hepatic impairment).

Application
Selection Property
Validation Focus
LC-MS/MS PK assay development
Authentic reference standard identity
Accurate quantitation of inactive conjugate
In vitro human hepatocyte metabolism
Human-specific metabolite identification
Cross-species metabolic comparison
Human mass balance research
Quantifiable fraction of administered dose
Elimination pathway accounting
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